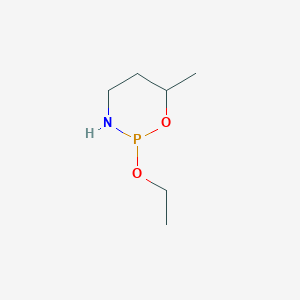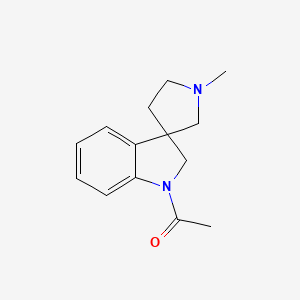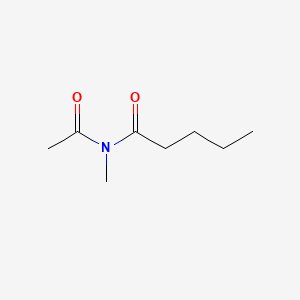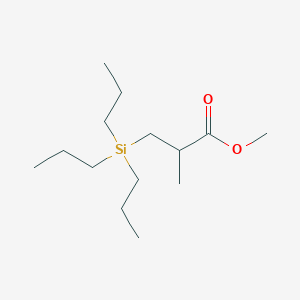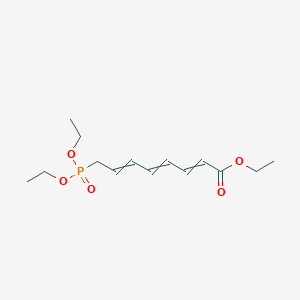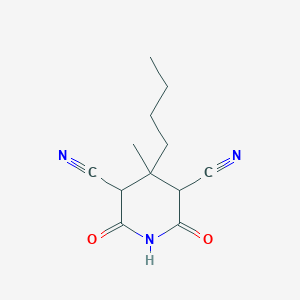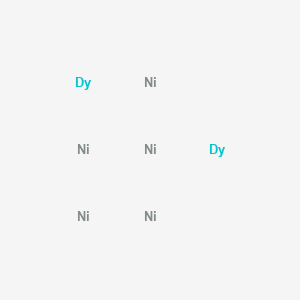
Dysprosium--nickel (2/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–nickel (2/5) is an intermetallic compound composed of dysprosium and nickel in a 2:5 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal with excellent catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various high-tech applications, including magnetic materials and catalysts.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–nickel (2/5) typically involves high-temperature solid-state reactions. One common method is the co-reduction of dysprosium and nickel ions in a molten salt medium, such as the KCl-NaCl-CsCl eutectic melt, at elevated temperatures (around 823 K). This process involves the electrochemical reduction of dysprosium and nickel ions on inert tungsten electrodes or active nickel electrodes .
Industrial Production Methods: Industrial production of dysprosium–nickel (2/5) often utilizes high-temperature alloying techniques. The elements are melted together in an inert atmosphere or vacuum to prevent oxidation. The molten mixture is then cooled and solidified to form the intermetallic compound. This method ensures a homogeneous distribution of dysprosium and nickel atoms, resulting in a stable and uniform compound.
化学反应分析
Types of Reactions: Dysprosium–nickel (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, dysprosium reacts with oxygen to form dysprosium(III) oxide, while nickel can participate in hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium reacts with oxygen at elevated temperatures to form dysprosium(III) oxide (Dy₂O₃).
Reduction: Nickel can be reduced from its oxides using hydrogen gas at high temperatures.
Substitution: Dysprosium–nickel (2/5) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products:
Oxidation: Dy₂O₃ and NiO
Reduction: Metallic nickel
Substitution: Dysprosium halides (e.g., DyF₃, DyCl₃) and nickel halides (e.g., NiF₂, NiCl₂)
科学研究应用
Dysprosium–nickel (2/5) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation reactions, enhancing the efficiency and selectivity of the process.
Medicine: Investigated for use in targeted drug delivery systems, leveraging its magnetic properties to guide drugs to specific sites in the body.
作用机制
The mechanism by which dysprosium–nickel (2/5) exerts its effects is primarily related to its magnetic and catalytic properties. Dysprosium’s high magnetic susceptibility enhances the magnetic properties of the compound, making it useful in applications requiring strong and stable magnets. Nickel’s catalytic properties facilitate various chemical reactions, such as hydrogenation, by providing active sites for the reactants to interact .
相似化合物的比较
Dysprosium–iron (2/5): Similar magnetic properties but different catalytic behavior due to the presence of iron.
Dysprosium–cobalt (2/5): Comparable magnetic properties but higher resistance to oxidation.
Nickel–lanthanum (2/5): Similar catalytic properties but different magnetic behavior due to the presence of lanthanum.
Uniqueness: Dysprosium–nickel (2/5) stands out due to its combination of high magnetic susceptibility and excellent catalytic properties. This dual functionality makes it particularly valuable in applications that require both strong magnetic fields and efficient catalysis, such as in advanced magnetic materials and catalytic processes .
属性
CAS 编号 |
64423-57-0 |
|---|---|
分子式 |
Dy2Ni5 |
分子量 |
618.47 g/mol |
IUPAC 名称 |
dysprosium;nickel |
InChI |
InChI=1S/2Dy.5Ni |
InChI 键 |
MEICAJRPBNKJDT-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Dy].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


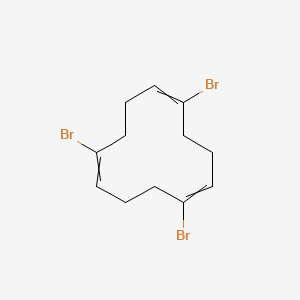
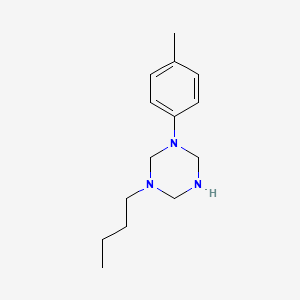
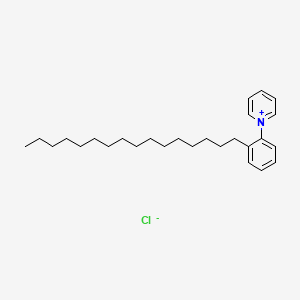
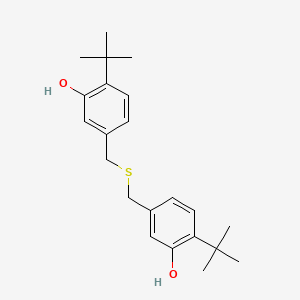
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
